molecular formula C12H8N4O2 B2456534 4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid CAS No. 1507757-55-2

4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid

Cat. No.: B2456534
CAS No.: 1507757-55-2
M. Wt: 240.222
InChI Key: AGAYGNAYAOVUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidines, including “4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid”, involves various methods. One common method involves the condensation of amidines with ketones . Another method involves the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO . They can also undergo a ZnCl2-catalyzed three-component coupling reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cocrystal Design : The study by Rajam et al. (2018) explored the design of cocrystals involving a pyrimidine unit similar to 4-(3-Cyanoanilino)pyrimidine-5-carboxylic acid. These cocrystals were characterized using X-ray diffraction, highlighting potential applications in crystal engineering and molecular structure analysis.

  • Crystal Engineering : Aakeröy et al. (2006) prepared ligands including carboxylic acid pyrimidine derivatives for use in inorganic crystal engineering. Their research, detailed in Inorganica Chimica Acta, demonstrates the utility of pyrimidine-5-carboxylic acid derivatives in forming robust and reliable coordination complexes, which are crucial in materials science.

  • NMR Spectroscopy and Covalent Hydration : Kress (1994) investigated the proton NMR spectra and covalent hydration of pyrimidine-5-carboxylic acids, including derivatives similar to the compound . The study, published in Heterocycles, provides insight into the chemical behavior and properties of these compounds, crucial for further applications in chemistry and biochemistry.

Medicinal Chemistry and Drug Design

  • Synthesis of Novel Pyrimidine Scaffolds : Schmitt et al. (2017) developed a strategy using fluoroalkyl amino reagents to synthesize novel pyrimidine scaffolds, including derivatives of this compound. Their work, described in Chemistry, is significant for the development of new compounds in medicinal chemistry and agrochemical research.

  • Trifluoromethyl Substitution in Pyrimidines : The research by Schlosser et al. (2006) in European Journal of Organic Chemistry explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This work contributes to the understanding of substituent effects in pyrimidine derivatives, which is vital for drug design and development.

  • Synthesis of Pyrimidine Derivatives for Biological Activities : Upadhyay and Ram (1999) synthesized and evaluated a range of pyrimidine derivatives, including those similar to this compound, for their biodynamic properties. As detailed in ChemInform, such studies are crucial for discovering new bioactive compounds and understanding their interactions with biological systems.

Properties

IUPAC Name

4-(3-cyanoanilino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-5-8-2-1-3-9(4-8)16-11-10(12(17)18)6-14-7-15-11/h1-4,6-7H,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAYGNAYAOVUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC=C2C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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